Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate
Description
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta[b]pyridine core with a ketone group at position 7 and a methyl ester substituent at position 6 (Figure 1). Its synthesis likely follows methodologies similar to those reported for related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, such as condensation reactions involving cyclopentanone precursors and subsequent functionalization . Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography are typically employed to confirm its structure and purity .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 7-oxo-5,6-dihydrocyclopenta[b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-11-8(6)9(7)12/h2-4,7H,5H2,1H3 |
InChI Key |
DTJGLEPRNRVDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation
Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst. tert-Butyl hydroperoxide (t-BuOOH) (65% in H2O) acts as an oxidant at 25 °C in H2O, offering high yield and excellent chemoselectivity for the first time. The catalytic system can also be used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in tert-butanol (t-BuOH).
Four-Component Bicyclization Approaches
A novel four-component bicyclization strategy can be employed for a flexible approach to multicyclic pyrazolo[3,4-b]pyridines using arylglyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one, and cyclohexane-1,3-diones. Polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines were stereoselectively synthesized through a microwave-assisted special [3+2+1]/[3+2] bicyclization with good control of the spatial configuration of exocyclic double bonds. This novel [3+2+1]/[2+2+1] bicyclization resulted in unreported pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones.
Synthesis of 5H-Cyclopenta[b]pyridin-7(6H)-one
5,6-Dihydro-pyrindin-7-one can be synthesized using ozonolysis. A solution of 5-benzylidene-6,7-dihydro-5H-pyindine in methanol: dichloromethane (1:1) is subjected to ozonolysis at 7 psi and 1.5 amperes. The resulting mixture is quenched with thiourea, filtered, and concentrated. Purification by column chromatography using hex:EtOAc (4:1) as eluant affords the title compound.
| Yield | Reaction Conditions | Operation in experiment |
|---|---|---|
| 76% | Stage #1: With oxygen; ozone In methanol; dichloromethane1.5 amperes Stage #2: With thiourea In methanol; dichloromethane | A solution of 5-benzylidene-6,7-dihydro-5H-pyindine (12.18 g, 58.8 mmol) in 200 mL of MeOH: CH2Cl2 (1:1) was subjected to ozonolysis at 7 psi and 1.5 amperes. The resulting mixture was quenched with thiourea, filtered and concentrated. Purification by column chromatography using hex:EtOAc (4:1) as eluant afforded 5.96 g (76percent) of the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 2.75-2.82 (m, 2H), 3.15-3.22 (m, 2H), 7.47 (q, J=4.40, 3.52 Hz, 1H), 7.91 (d, J=8.79 Hz, 1H), 8.79 (d, J=5.28 Hz, 1H). |
Reaction with 3,4-dimethoxybenzhydrazide
5H-cyclopenta[b]pyridin-7(6H)-one can react with 3,4-dimethoxybenzhydrazide to produce (E)-N′-(5H-cyclopenta[b]pyridin-7(6H-ylidene)-3,4-dimethoxybenzohydrazide.
| Yield | Reaction Conditions | Operation in experiment |
|---|---|---|
| 30 mg | With hydrogenchloride; In methanol; water monomer; | To a solution of 5H-cyclopenta[b]pyridin-7(6H)-one (40 mg, 0.30 mmol) in MeOH (8 mL) was added 3,4-dimethoxybenzhydrazide (59 mg, 1 mol eq), followed by one drop of concentrated hydrochloric acid. The reaction was stirred overnight. An off-white solid was collected by filtration to afford the desired (E)-N′-(5H-cyclopenta[b]pyridin-7(6H-ylidene)-3,4-dimethoxybenzohydrazide 38 (30 mg).1H NMR (600 MHz, d6-DMSO) δ 2.95 (t, J=6.0 Hz, 2H), 3.11-3.16 (m, 2H), 3.84 (s, 3H), 3.87 (s, 3H), 7.14 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 7.52 (dd, J=7.8, 4.8 Hz, 2H), 8.02 (d, J=7.2 Hz, 1H), 8.68 (d, J=4.8 Hz, 1H). MS m/z 312.13[M+H]+. |
Chemical Reactions Analysis
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., Mn(OTf)₂), and oxidizing or reducing agents (e.g., t-BuOOH, NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison with Cyclopenta[b]pyridine Analogs
Key Observations:
Substituent Effects on Physical State : Aryl substituents (e.g., phenyl in 5a) typically yield colorless solids, while alkyl-aryl groups (e.g., p-tolyl in 5d) may result in yellow crystals, suggesting substituent polarity and conjugation influence color .
Halogenation : Bromo-substituted analogs (e.g., ) exhibit higher molecular weights and altered electronic profiles, which could impact solubility and crystallization behavior .
Functional Analogs: Methyl Esters with Ketone Moieties
lists methyl esters with ketone groups, such as methyl 7-oxoheptanoate, which share functional groups with the target compound but lack the bicyclic core (Table 2).
Table 2: Comparison with Linear Methyl Esters
Key Observations:
Solubility: Linear esters (e.g., methyl 7-oxoheptanoate) may exhibit higher solubility in nonpolar solvents due to their aliphatic chains, whereas the aromatic core of the target compound favors polar aprotic solvents .
Discussion of Physicochemical and Spectral Properties
While explicit data for the target compound are scarce, inferences can be drawn from analogs:
- IR Spectroscopy : The ester carbonyl (C=O) stretch (~1700–1750 cm⁻¹) and ketone stretch (~1650–1700 cm⁻¹) would dominate the IR spectrum, with shifts depending on substituent electronic effects .
- NMR Spectroscopy: The methyl ester group (δ ~3.7–3.9 ppm in ¹H NMR; δ ~165–175 ppm in ¹³C NMR) and ketone (δ ~200–220 ppm in ¹³C NMR) would serve as diagnostic signals .
- Crystallography : Hydrogen bonding patterns (e.g., C=O···H interactions) in the target compound may resemble those observed in cyclopenta[b]pyridine derivatives, influencing crystal packing and stability .
Biological Activity
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and case studies.
- Chemical Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- CAS Number : 2091561-37-2
- Density : 1.308 g/cm³ (Predicted)
- Boiling Point : 377.3 °C (Predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
The compound demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines.
Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 10.5 |
The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating potential for further development as an anticancer agent .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties.
The neuroprotective effects are hypothesized to be mediated through the inhibition of neuroinflammatory pathways and modulation of oxidative stress markers. In animal models, the compound has shown promise in reducing cognitive decline associated with neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against clinical strains of bacteria and fungi. The results indicated that the compound not only inhibited growth but also demonstrated a synergistic effect when combined with conventional antibiotics .
- Cytotoxicity Assessment in Cancer Cells : A series of experiments were conducted to determine the cytotoxic effects on different cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate?
- Methodological Answer : The synthesis of bicyclic pyridine derivatives often employs cyclization or domino reactions. For example, cyclopenta[b]pyridine cores can be constructed via intramolecular cyclization of ketoesters or through multi-component reactions. A plausible route involves:
Cyclopentane Precursor Activation : Start with a substituted cyclopentanone derivative, such as 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS 1092301-56-8), as a scaffold .
Esterification : Introduce the carboxylate group via nucleophilic substitution or Mitsunobu conditions.
Oxo-Group Installation : Oxidize the intermediate using mild oxidizing agents (e.g., PCC or Dess-Martin periodinant) to introduce the 7-oxo moiety.
- Key Considerations : Monitor regioselectivity during cyclization using NMR to confirm product identity .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the cyclopentane protons (δ 2.5–3.5 ppm, multiplet) and ester methyl group (δ 3.7–3.9 ppm, singlet). Pyridine protons may appear downfield (δ 7.5–8.5 ppm) .
- 13C NMR : The carbonyl carbons (ester and ketone) resonate at δ 165–175 ppm. Cyclopentane carbons appear at δ 25–40 ppm.
- IR : Strong absorptions for ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]+ expected at m/z 207.1 (C₁₀H₁₀NO₃⁺). Fragmentation patterns should confirm the bicyclic structure.
Advanced Research Questions
Q. What strategies resolve contradictions in X-ray crystallographic data for cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, particularly for handling hydrogen bonding and disorder in the cyclopentane ring .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering. For example, the puckering amplitude (Q) and phase angle (φ) can explain deviations from planarity .
- Hydrogen Bonding : Analyze graph sets (e.g., Etter’s rules) to identify motifs like R₂²(8) or C(4) chains that stabilize crystal packing .
Q. How does ring puckering influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Conformational Studies : Use DFT calculations to model puckered conformers and compare with X-ray data. For cyclopenta[b]pyridines, pseudorotation barriers (ΔG‡) often range 5–10 kcal/mol, affecting nucleophilic attack sites .
- Reactivity Implications : Envelope conformers expose the ketone group for reduction, while twisted conformers may hinder ester hydrolysis.
- Table : Example Puckering Parameters for Analogues
| Compound | Q (Å) | φ (°) | Refinement Software |
|---|---|---|---|
| 2-Chloro derivative | 0.45 | 120 | SHELXL |
| Bromo-substituted analogue | 0.52 | 95 | OLEX2 |
Q. What experimental approaches optimize regioselectivity in functionalizing the cyclopenta[b]pyridine core?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., sulfanyl or bromo) at C3/C4 to steer electrophilic substitution. For example, bromination at C4 in 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4) enables Suzuki couplings .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the ketone-adjacent position.
- Catalysis : Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) can functionalize the pyridine ring without disrupting the ester group .
Methodological Considerations for Pharmacological Studies
Q. How are structure-activity relationships (SARs) evaluated for this compound’s analogues?
- Methodological Answer :
- Binding Assays : Use radioligand displacement assays (e.g., for GABAA receptors) with Ki determination. For example, a related pyrrolopyrazine derivative showed α1-subunit affinity (Ki = 50.1 nM) via competitive binding .
- Analogue Design : Modify the ester group (e.g., tert-butyl or benzyl esters) to assess hydrophobicity effects on membrane permeability.
- Data Interpretation : Compare pKb values (e.g., predicted pKb = 6.7 for similar compounds) to correlate ionization state with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
